molecular formula C17H13N3O5S B13986549 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid CAS No. 65624-36-4

4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid

Cat. No.: B13986549
CAS No.: 65624-36-4
M. Wt: 371.4 g/mol
InChI Key: NBQJKNSAKITVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid is an azo dye compound known for its vibrant color properties. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textiles, cosmetics, and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the final azo dye compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthoic acid moiety.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s ability to bind to proteins and nucleic acids makes it useful in staining and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-aminophenyl)diazenyl]benzenesulfonic acid
  • 4-[(E)-(4-{[2-(dimethylamino)ethyl]amino}-1-naphthyl)diazenyl]benzenesulfonic acid hydrochloride

Uniqueness

4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid is unique due to its specific structural features, such as the presence of both the azo group and the naphthoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications .

Properties

CAS No.

65624-36-4

Molecular Formula

C17H13N3O5S

Molecular Weight

371.4 g/mol

IUPAC Name

3-hydroxy-4-[(4-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C17H13N3O5S/c18-26(24,25)12-7-5-11(6-8-12)19-20-15-13-4-2-1-3-10(13)9-14(16(15)21)17(22)23/h1-9,21H,(H,22,23)(H2,18,24,25)

InChI Key

NBQJKNSAKITVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.